![molecular formula C7H3BrN2O2 B13136485 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom attached to the pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of the bromine atom and the dione functionality makes this compound a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2,3-dione. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dione functionality can be reduced to the corresponding diol or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced or oxidized forms of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
科学研究应用
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is primarily related to its ability to inhibit specific enzymes or proteins. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the dione functionality but shares the brominated pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar structure without the bromine atom.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of the bromine atom and the dione functionality, which provides distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing targeted therapies and advanced materials.
属性
分子式 |
C7H3BrN2O2 |
|---|---|
分子量 |
227.01 g/mol |
IUPAC 名称 |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-2-9-6-4(3)5(11)7(12)10-6/h1-2H,(H,9,10,11,12) |
InChI 键 |
NXSOASIUUPPXQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1Br)C(=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


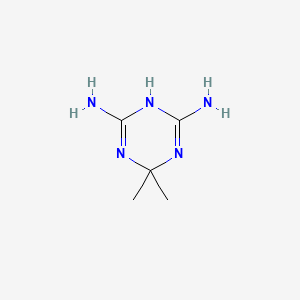
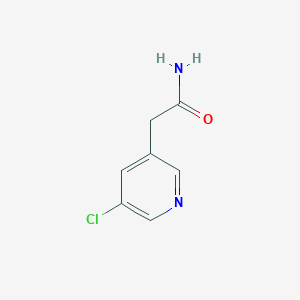
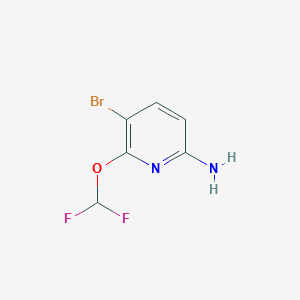
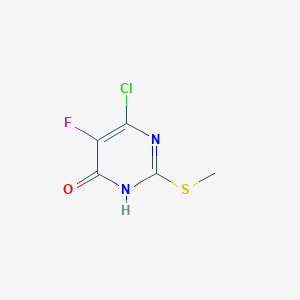
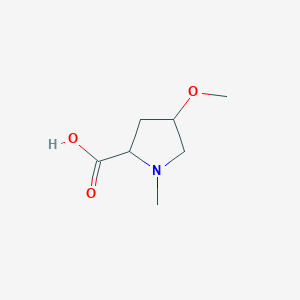


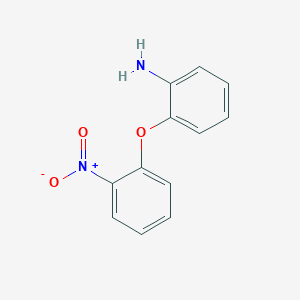
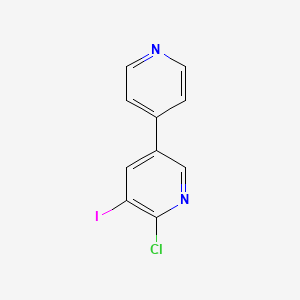
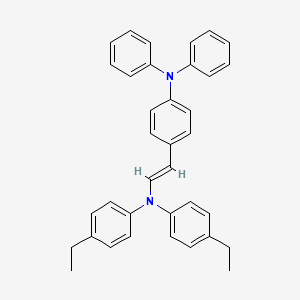
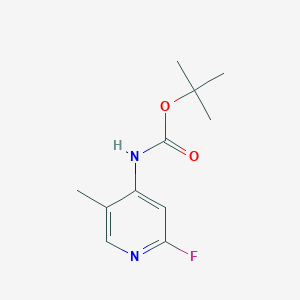
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
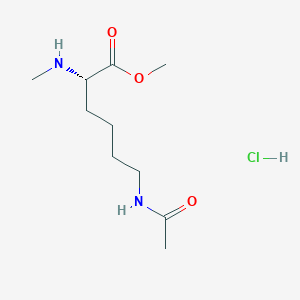
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
